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Compound of Interest

Benzyl 3-tosyloxyazetidine-1-
Compound Name:
carboxylate

Cat. No. B113318

For researchers and professionals in drug development, precise characterization of synthetic
intermediates is paramount. This guide provides a comparative analysis of the 1H and 13C
Nuclear Magnetic Resonance (NMR) data for Benzyl 3-tosyloxyazetidine-1-carboxylate and
its immediate precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. Understanding the
spectroscopic shifts upon tosylation of the 3-hydroxyazetidine core is crucial for reaction

monitoring and structural confirmation.

'H NMR Data Comparison

The introduction of the bulky and electron-withdrawing tosyl group at the 3-position of the
azetidine ring induces notable downfield shifts for the azetidine protons, as would be expected.
The most significant shift would be anticipated for the proton at the 3-position (H-3), directly
attached to the oxygen atom. The following table summarizes the expected and reported
chemical shifts. For comparative purposes, data for the analogous tert-butyl protected
compound, tert-butyl 3-tosyloxyazetidine-1-carboxylate, is included to illustrate the effect of

tosylation on the azetidine ring.
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- L Protecting
Azetidine H-2, Azetidine H-3 Tosyl Group
Compound Group Protons
H-4 (ppm) (ppm) Protons (ppm)
(ppm)
5.11 (s, 2H, -
Benzyl 3-
o CHzPh), 7.29-
hydroxyazetidine  ~ 3.9-4.3 (m) ~4.5-4.6 (m) N/A
7.39 (m, 5H, Ar-
-1-carboxylate
H)
Expected ~5.1 Expected ~2.4
Benzyl 3-
o Data not Data not (s, 2H, -CH2Ph), (s, 3H, -CHs),
tosyloxyazetidine ) )
available available ~7.3-7.4 (m, 5H, ~7.3-7.8 (m, 4H,
-1-carboxylate
Ar-H) Ar-H)
2.45 (s, 3H, -
tert-Butyl 3- 423(t,J=84 CHs), 7.37 (d, J
o 5.10-5.15 (m, 1.43 (s, 9H, -
tosyloxyazetidine  Hz, 2H), 4.40 (t, = 8.0 Hz, 2H),
1H) C(CHs3)3)
-1-carboxylate J=8.4 Hz, 2H) 7.80(d,J=8.3
Hz, 2H)

13C NMR Data Comparison

The 13C NMR data further illustrates the electronic effects of the tosyl group. The carbon atom

at the 3-position (C-3) is expected to experience a significant downfield shift upon tosylation

due to the deshielding effect of the sulfonate ester.
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- L Protecting
Azetidine C-2, Azetidine C-3 Tosyl Group
Compound Group Carbons
C-4 (ppm) (ppm) ( ) Carbons (ppm)
ppm

~ 67.2 (-CHz2Ph),

~128.0, 128.2,
Benzyl 3-
o 128.6 (Ar-C),
hydroxyazetidine  ~ 56.5 ~60.1 N/A
~135.9 (Ar-
-1-carboxylate .
Cipso), ~156.8
(C=0)
Benzyl 3- Expected ~67- Expected ~21.7
o Data not Data not
tosyloxyazetidine ] ) 68, ~128-129, (-CHs), ~127-
available available
-1-carboxylate ~135, ~156 130, ~133, ~145
21.6 (-CHs),
tert-Butyl 3- 28.3 (-C(CHs3)3),
o 127.6, 129.9 (Ar-
tosyloxyazetidine  53.0 68.1 80.8 (-C(CHs3)3),
C), 133.8, 145.0
-1-carboxylate 156.0 (C=0)

(Ar-Cipso)

Experimental Protocols

General Procedure for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.[1] Samples are dissolved in an appropriate deuterated solvent, commonly
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) used
as an internal standard (0.00 ppm).[1] For *H NMR, data is reported as chemical shift () in
parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, g = quartet, m =
multiplet), coupling constant(s) (J) in Hertz (Hz), and integration. For 13C NMR, data is reported
as chemical shifts (8) in ppm.

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic
compound using NMR spectroscopy.
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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b113318?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tosyloxyazetidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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